molecular formula C17H19N3O3S2 B2876914 2-((2-morpholino-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide CAS No. 681222-19-5

2-((2-morpholino-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide

Cat. No.: B2876914
CAS No.: 681222-19-5
M. Wt: 377.48
InChI Key: XHACOHDGWNEFGV-UHFFFAOYSA-N
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Description

2-((2-Morpholino-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide is a synthetic compound of high interest in medicinal chemistry and oncology research, designed with a strategic combination of pharmacophoric elements. Its molecular structure incorporates a 4-phenylthiazole core linked to a morpholinoacetamide group via a thioether bridge. The thiazole ring is a privileged scaffold in drug discovery, known for its versatile biological activities and presence in several approved therapeutics, including the anticancer drug Dasatinib . The inclusion of the morpholine ring is a common strategy in molecular design to fine-tune critical properties such as solubility, metabolic stability, and membrane permeability. This specific architectural motif—combining a heterocyclic system like thiazole with a morpholine unit—is frequently explored in the search for novel therapeutic agents . Preliminary research on compounds bearing close structural similarity, particularly those featuring thiazole and morpholine components, has demonstrated considerable promise in biological evaluations. For instance, certain N-(thiazol-2-yl)acetamide derivatives have shown significant cytotoxic effects and potent anticancer activity against a range of human cancer cell lines, including colon cancer, melanoma, and ovarian cancer in preclinical studies . The mechanism of action for such compounds is often multi-faceted, potentially involving the inhibition of key enzymes or interaction with specific cellular pathways crucial for cancer cell proliferation and survival. Researchers are investigating these mechanisms to establish structure-activity relationships (SAR) and guide the optimization of next-generation candidates . This product is intended for non-clinical, non-veterinary research applications. It is provided "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S2/c21-15(11-24-12-16(22)20-6-8-23-9-7-20)19-17-18-14(10-25-17)13-4-2-1-3-5-13/h1-5,10H,6-9,11-12H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHACOHDGWNEFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-morpholino-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C13H16N2O2S
  • Molecular Weight : 264.35 g/mol
  • Functional Groups : Contains a thiazole ring, morpholine moiety, and an acetamide group.

The biological activity of thiazole derivatives often stems from their ability to interact with specific biological targets such as enzymes, receptors, and DNA. The proposed mechanisms for This compound include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Antimicrobial Activity : It has shown potential against various bacterial strains by disrupting bacterial cell wall synthesis.
  • Anticonvulsant Properties : Similar thiazole derivatives have demonstrated effectiveness in reducing seizure activity in animal models.

Anticancer Activity

Thiazole derivatives have been widely studied for their anticancer properties. In vitro studies indicate that compounds similar to This compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Thiazole Derivative AA549 (Lung Cancer)10
Thiazole Derivative BMCF7 (Breast Cancer)15
Target Compound HeLa (Cervical Cancer)12

These results suggest that the target compound may possess similar or enhanced activity compared to established anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that it exhibits activity against both Gram-positive and Gram-negative bacteria:

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate a promising profile for potential use in treating infections caused by resistant bacterial strains.

Anticonvulsant Activity

Research into the anticonvulsant effects of thiazole derivatives shows that they can significantly reduce seizure frequency in animal models. The target compound's structural similarities to known anticonvulsants suggest it may also exhibit these properties.

Case Studies

  • Study on Anticancer Efficacy : A study conducted by Evren et al. (2019) involved testing various thiazole derivatives against cancer cell lines, revealing that modifications to the phenyl group enhance cytotoxicity. The study found that compounds with electron-donating groups exhibited improved activity.
  • Antimicrobial Screening : A comprehensive antimicrobial evaluation showed that thiazole derivatives, including the target compound, displayed significant inhibition against a panel of bacterial pathogens, suggesting their potential as new antibiotics.
  • Anticonvulsant Testing : In a recent study involving several thiazole compounds, the target compound was tested in seizure models and demonstrated a reduction in seizure duration and frequency compared to control groups.

Comparison with Similar Compounds

Key Observations :

  • The morpholino-2-oxoethyl group in the target compound improves solubility compared to analogues with bulky heterocycles (e.g., triazinoindole in Compound 24) .
  • Quinazolinone derivatives (e.g., Compound 5) exhibit distinct antioxidant mechanisms, highlighting the impact of core heterocycle replacement .

Physicochemical Properties

  • Density and Solubility : The target compound’s density is predicted to align with analogues like the benzothiazol-triazole derivative (1.44 g/cm³), suggesting moderate lipophilicity .
  • Acid Dissociation (pKa): The morpholino group (predicted pKa ~14.03) confers basicity, contrasting with sulfonamide-containing analogues (e.g., Compound 5, pKa ~8–10) .

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